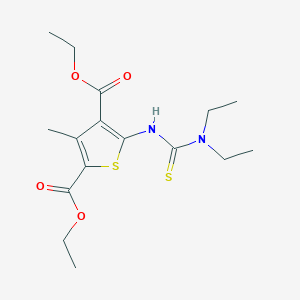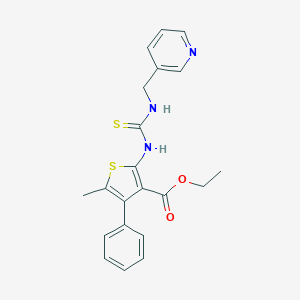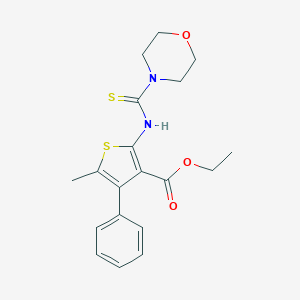![molecular formula C14H18N2O2S2 B275038 methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique structure that combines a pyrrolidine ring, a thiophene ring, and a carbothioylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions
Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene intermediate.
Carbothioylamino Group Addition: The final step involves the addition of the carbothioylamino group, typically achieved through a reaction with thiocarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mecanismo De Acción
The mechanism of action of methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(pyrrolidine-1-carbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a carbamoylamino group instead of a carbothioylamino group.
Methyl 2-(pyrrolidine-1-carbothioylamino)-4H-cyclopenta[b]thiophene-3-carboxylate: Lacks the 5,6-dihydro modification on the thiophene ring.
Uniqueness
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique
Propiedades
Fórmula molecular |
C14H18N2O2S2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2S2/c1-18-13(17)11-9-5-4-6-10(9)20-12(11)15-14(19)16-7-2-3-8-16/h2-8H2,1H3,(H,15,19) |
Clave InChI |
WQECJVUQKNLINL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
SMILES canónico |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274960.png)




![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
